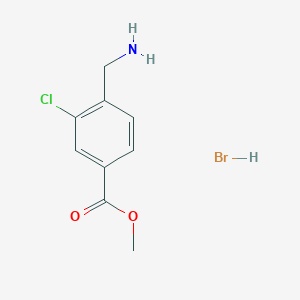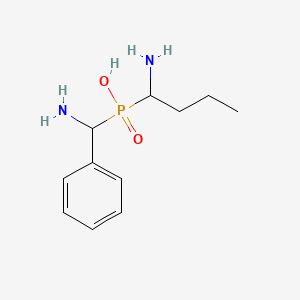
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- is a specialized organophosphorus compound. Organophosphorus compounds are widely studied due to their diverse applications in various fields such as agriculture, medicine, and materials science. This compound, in particular, features both aminobutyl and aminophenylmethyl groups attached to the phosphinic acid moiety, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- typically involves the reaction of phosphinic acid derivatives with appropriate amine precursors. One common method might include the reaction of a phosphinic acid chloride with 1-aminobutane and aminophenylmethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography might be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The amino groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce a variety of aminophosphinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a ligand in coordination chemistry or as a precursor for synthesizing other organophosphorus compounds.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Industry: It could be used in the production of specialized materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinic acid, P-(1-aminobutyl)-P-(methylphenylmethyl)-
- Phosphinic acid, P-(1-aminopropyl)-P-(aminophenylmethyl)-
Uniqueness
Phosphinic acid, P-(1-aminobutyl)-P-(aminophenylmethyl)- is unique due to its specific combination of aminobutyl and aminophenylmethyl groups. This structural uniqueness may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
918329-90-5 |
|---|---|
Molekularformel |
C11H19N2O2P |
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
1-aminobutyl-[amino(phenyl)methyl]phosphinic acid |
InChI |
InChI=1S/C11H19N2O2P/c1-2-6-10(12)16(14,15)11(13)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6,12-13H2,1H3,(H,14,15) |
InChI-Schlüssel |
NCVDTFWXKFYQKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(N)P(=O)(C(C1=CC=CC=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


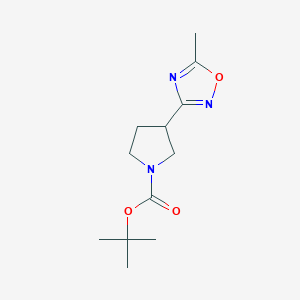


![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine](/img/structure/B12625193.png)
![1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12625199.png)
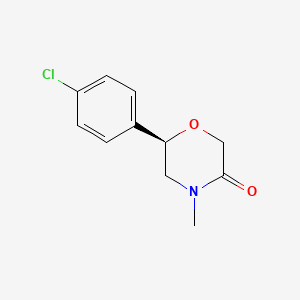
![2-[(3,5,5-Trimethylhexyl)oxy]oxane](/img/structure/B12625214.png)
![2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12625218.png)

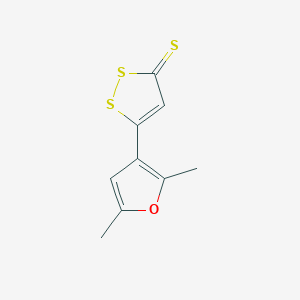
![2-(4-benzylpiperidin-1-yl)-N-(3-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12625248.png)
![1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B12625249.png)
![ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate](/img/structure/B12625253.png)
